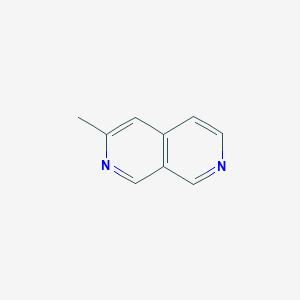

3-Methyl-2,7-naphthyridine

Description

Contextualization of Naphthyridine Scaffold in Heterocyclic Chemistry

Naphthyridines are a group of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. thieme-connect.de Also known as diazanaphthalenes or benzodiazines, there are six possible isomers depending on the position of the two nitrogen atoms in the rings. thieme-connect.demdpi.comnih.gov These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). thieme-connect.de The naphthyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a framework that frequently appears in biologically active compounds. nih.gov This is attributed to its ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets.

The synthesis of the naphthyridine core can be achieved through various classical methods, including the Skraup, Friedländer, and Semmler-Wolff reactions. encyclopedia.pub The reactivity of the naphthyridine ring is influenced by the electron-deficient nature of the pyridine rings, making it susceptible to nucleophilic attack. thieme-connect.de This reactivity allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied biological activities. tandfonline.com

Significance of 2,7-Naphthyridine Isomers in Academic Research

Among the six naphthyridine isomers, the 2,7-naphthyridine scaffold has been a subject of growing interest in academic and industrial research. arkat-usa.org While historically less explored than the 1,8-naphthyridine (B1210474) isomer, which includes the well-known antibacterial agent nalidixic acid, recent studies have highlighted the unique biological profile of 2,7-naphthyridine derivatives. mdpi.comnih.gov

Compounds containing the 2,7-naphthyridine moiety have been isolated from natural sources, including plants and marine organisms, and often exhibit biological activity. nih.govarkat-usa.org Synthetic 2,7-naphthyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netbenthamdirect.com The diverse biological activities are a primary driver for the ongoing synthesis and investigation of new compounds based on this scaffold. researchgate.netbenthamdirect.com

The synthesis of the 2,7-naphthyridine ring system can be accomplished through several routes, often involving the cyclocondensation or intramolecular cyclization of pyridine precursors. researchgate.netbenthamdirect.com Other methods include starting from acyclic compounds, quinoline (B57606) derivatives, or through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.netbenthamdirect.com

Research Landscape for 3-Methyl-2,7-naphthyridine Derivatives

The introduction of a methyl group at the 3-position of the 2,7-naphthyridine core, forming this compound, provides a key starting point for the development of novel derivatives. The synthesis of this compound itself can be achieved from its corresponding 1-hydroxy derivative, which is then converted to a 1-chloro intermediate followed by a hydrazino compound. jst.go.jp

Research into derivatives of this compound is an active area. For instance, the synthesis of various substituted 2,7-naphthyridine-3-carboxylic acid derivatives has been reported, involving reactions such as hydrolysis, chlorination, alkylation, and amination. researchgate.net Furthermore, the development of multi-component reactions to create dihydro-2,7-naphthyridin-1-ones, which are analogs of the natural product lophocladine A, highlights the synthetic versatility of this scaffold. researchgate.net These dihydro intermediates can be subsequently oxidized or reduced to yield a variety of structurally diverse compounds. researchgate.net

The functionalization of the 2,7-naphthyridine core allows for the creation of libraries of compounds for biological screening. For example, the regioselective metalation of a related benzo[c] nih.govbenthamdirect.comnaphthyridine system enables the introduction of various substituents, providing building blocks for the synthesis of complex heterocyclic natural products and their analogs. beilstein-journals.org This approach underscores the potential for creating novel this compound derivatives with tailored properties for specific applications in medicinal chemistry and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-8-2-3-10-5-9(8)6-11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQJKPDFNYOCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2,7 Naphthyridine and Analogous Structures

Direct Formation of Naphthyridine Rings

The direct formation of the naphthyridine core from acyclic or monocyclic precursors is a common and efficient approach. These methods often build the second pyridine (B92270) ring onto an existing one or construct both rings simultaneously.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of pyridines and their fused analogues, like naphthyridines. These reactions involve the joining of two or more molecules, often with the elimination of a small molecule such as water or ammonia (B1221849), to form the heterocyclic ring.

The Hantzsch pyridine synthesis, a multi-component reaction reported in 1881, traditionally involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org While primarily used for pyridines, variations of this reaction have unexpectedly yielded naphthyridine structures.

In one such study, the Hantzsch condensation of ethyl acetoacetate (B1235776) with urotropine (hexamethylenetetramine) in acetic acid produced not only the expected pyridine derivative but also a 1,8-naphthyridine (B1210474) compound as a by-product. researchgate.netrsc.orgrsc.org The formation of the 1,8-naphthyridine was proposed to occur through a [4+2] cycloaddition between a heterodiene intermediate and a 1,4-dihydropyridine (B1200194) derivative formed in situ. rsc.org The mechanism of the Hantzsch synthesis is complex, with studies indicating that the pathway involves the initial formation of a chalcone (B49325) (from the aldehyde and β-dicarbonyl) and an enamine (from ammonia and a second β-dicarbonyl molecule), with the rate-determining step being the Michael addition of the enamine to the chalcone. researchgate.net

The Friedländer synthesis is a widely used, straightforward method for constructing quinolines and, by extension, naphthyridines. It typically involves the acid- or base-catalyzed condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-dicarbonyl compound). connectjournals.com

This methodology has been successfully applied to the synthesis of various 1,8-naphthyridines by condensing 2-aminonicotinaldehyde with active methylene (B1212753) compounds. connectjournals.com To overcome drawbacks like long reaction times and harsh conditions, more efficient and environmentally benign protocols have been developed. One such method employs ceric ammonium nitrate (B79036) (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions at room temperature, affording high yields of 1,8-naphthyridines rapidly and cleanly. connectjournals.com Another approach revisits the reaction in water, using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. acs.org This method allows for the gram-scale synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone (B3395972) with a 92% yield. acs.org The reaction has proven to be versatile, accommodating various aliphatic and aromatic active methylene carbonyls to produce a range of substituted 1,8-naphthyridines in excellent yields. acs.org The general applicability for synthesizing other isomers, such as 1,7-naphthyridines from substrates like 3-aminoisonicotinaldehyde, has also been demonstrated. researchgate.net

A powerful strategy for synthesizing fused 2,7-naphthyridine (B1199556) systems involves a sequential reaction cascade initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclizations. An efficient and environmentally friendly protocol has been developed for the synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives using this sequence. rsc.orgnih.govrsc.org

The process begins with the Knoevenagel condensation of isatin (B1672199) with malononitrile (B47326), which forms an arylidine intermediate. rsc.org This intermediate then undergoes a Michael addition with a 3-aminopyrazole (B16455). rsc.orgnih.gov The resulting adduct proceeds through a series of transformations including basic hydrolysis, intramolecular cyclization, decarboxylation, and finally aromatization to yield the target benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine. rsc.orgrsc.org This entire sequence can be performed as a one-pot, multi-component reaction in water, highlighting its green chemistry attributes. rsc.orgnih.gov

The proposed mechanism involves the following key steps:

Knoevenagel Condensation : Isatin and malononitrile condense to form an arylidine intermediate. rsc.org

Michael Addition : The 3-aminopyrazole adds to the arylidine intermediate. rsc.org

Hydrolysis and Cyclization : The resulting spiroindoline intermediate undergoes ring-opening via basic hydrolysis, followed by ring closure, tautomerization, decarboxylation, and aromatization to form the final fused naphthyridine product. rsc.org

This method showcases an effective way to achieve C–C and C–N bond formation without the need for transition metal catalysts. rsc.orgnih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have become a powerful tool in synthetic chemistry. They are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules like naphthyridines from simple precursors. tandfonline.com

Regioselectivity is a critical aspect of MCRs, ensuring the formation of a specific constitutional isomer. Several regioselective, one-pot MCRs have been developed for the synthesis of 2,7-naphthyridine analogues.

A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones. acs.orgnih.gov This reaction demonstrates broad substrate scope, tolerating a variety of aldehydes and amines, and provides access to analogues of the natural product lophocladine A. acs.orgnih.gov The initially formed dihydro intermediates are unstable and can be either oxidized to the corresponding naphthyridones or reduced to tetrahydronaphthyridones. acs.orgnih.gov The table below summarizes the synthesis of various oxidized naphthyridone analogues.

Another significant MCR involves the synthesis of benzo[c] acs.orgresearchgate.netnaphthyridines from aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone. tandfonline.com This one-pot, three-component reaction proceeds at room temperature in the presence of a catalytic amount of ceric ammonium nitrate (CAN), offering good yields, mild conditions, and compatibility with a wide range of functional groups. tandfonline.com

The previously mentioned synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines is also a prime example of a regioselective one-pot MCR. rsc.orgnih.gov The reaction of isatin, malononitrile, and 3-aminopyrazole in water proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to afford the final products in good to excellent yields. researchgate.netrsc.orgresearchgate.net The table below illustrates the scope of this reaction with various substituted starting materials.

Annulation and Cyclization Strategies

Intramolecular cyclization represents a common and effective strategy for constructing the 2,7-naphthyridine ring system, often starting from substituted pyridine derivatives. researchgate.netbenthamdirect.com One such approach involves an intramolecular aza-hetero-Diels-Alder reaction, which has been successfully employed to prepare analogs of the anticancer agent luotonin A containing a 2,7-naphthyridine core. thieme-connect.com This method involves the cyclization of an N-aryl-2-allyl-1-oxo-2,7-naphthyridine-3-carboxamide precursor. thieme-connect.com

Another powerful technique is the gold-catalyzed intramolecular cyclization. An efficient protocol has been developed for the synthesis of 1,2-dihydro[c] nih.govacs.orgnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones. rsc.org This one-pot reaction proceeds at ambient temperature and involves a 6-endo-dig cyclization followed by condensation, leading to the formation of new C-C and C-N bonds in good to excellent yields. rsc.org Furthermore, intramolecular cyclization is a key step in the synthesis of isoxazolo[5,4-c]-2,7-naphthyridines from 1-amino-3-chloro-2,7-naphthyridines. mdpi.com

Another example is the three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole (B372694)/isoxazole, and indoles in acetic acid to produce pyrazole/isoxazole-fused naphthyridine derivatives. acs.orgscispace.com This process involves the formation of two C-C and two C-N bonds through an indole (B1671886) ring opening and double cyclization. acs.org Similarly, new poly-functionalized fused naphthyridines have been synthesized via a three-component reaction of an aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and an enaminone, resulting in the domino construction of a fused naphthyridine skeleton. rsc.org Dipyrazolo-fused 1,7-naphthyridines have also been synthesized through a special double [3 + 2 + 1] heteroannulation. nih.govacs.org

Modification and Functionalization of Existing Naphthyridine Cores

Cross-Coupling Reactions

The functionalization of pre-formed naphthyridine rings via cross-coupling reactions is a powerful tool for introducing molecular diversity. Cobalt-catalyzed cross-coupling reactions have emerged as a valuable method for the alkylation and arylation of halogenated naphthyridines. nih.govacs.org These reactions often exhibit a broad scope and can be more effective than traditional palladium or iron catalysts for certain substrates. nih.gov

Cobalt(II) chloride has been shown to effectively catalyze the cross-coupling of various halogenated naphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). nih.govacs.org For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of 5% CoCl₂ yields the monoalkylated product in good yield. nih.govacs.org Similarly, 1-chloro-2,7-naphthyridine (B1590431) can be readily converted to 1-methyl-2,7-naphthyridine using methylmagnesium chloride. nih.gov

The scope of these cobalt-catalyzed cross-couplings can be extended to include organozinc reagents. nih.govthieme-connect.com The addition of ligands, such as sodium formate, can significantly improve the reaction's performance, allowing for the smooth coupling of arylzinc halides with various naphthyridines. nih.govacs.org This approach has been successfully used to synthesize polyfunctional arylated naphthyridines. nih.govacs.org Furthermore, stepwise cross-coupling reactions using a combination of palladium and cobalt catalysis allow for the regioselective functionalization of mixed halogenated naphthyridines. nih.govacs.org

Table 2: Cobalt-Catalyzed Cross-Coupling Reactions on Halogenated Naphthyridines

| Naphthyridine Substrate | Organometallic Reagent | Cobalt Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine | 80 | nih.govacs.org |

| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 1-phenethyl-2,7-naphthyridine | 82 | nih.govacs.org |

| 1-chloro-2,7-naphthyridine | MeMgCl | 5% CoCl₂ | 1-methyl-2,7-naphthyridine | 98 | nih.gov |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 4-trimethylsilylphenylmagnesium bromide | 5% CoCl₂ | 3,6-bis(4-trimethylsilylphenyl)-1,8-dimethyl-2,7-naphthyridine | 62 | nih.govacs.org |

| 1-chloro-2,7-naphthyridine | 2-thienylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na | 1-(2-thienyl)-2,7-naphthyridine | 60 | nih.gov |

| 1-chloro-4-iodo-2,7-naphthyridine | PhZnCl (Pd-cat.), then arylzinc chloride (Co-cat.) | Pd(dba)₂, then CoCl₂·2LiCl | 1-aryl-4-phenyl-2,7-naphthyridine | 91 (for Co-cat. step) | nih.govacs.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 2,7-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present at a suitable position. masterorganicchemistry.com This methodology is a cornerstone for introducing amino, alkoxy, and thioalkoxy functionalities.

A common strategy involves the displacement of a halide, typically a chloro group, from the naphthyridine ring. For example, in the synthesis of 1,3-diamino-2,7-naphthyridine derivatives, a chlorine atom at the C-3 position of a 7-alkyl-1-amino-5,6,7,8-tetrahydro-2,7-naphthyridine is displaced by various primary and secondary cyclic amines. mdpi.com This substitution can sometimes trigger unexpected rearrangements, such as the Smiles rearrangement, leading to the formation of 2,7-naphthyridin-1-ones. mdpi.com

The reactivity in SNAr reactions is influenced by the position of the substituent and the nature of the nucleophile. In some cases, the substitution of a pyrazolyl group at the C-1 position has been observed under harsh reaction conditions. researchgate.net The mechanism of SNAr generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com

The synthesis of 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones as MEK inhibitors also utilizes an aromatic nucleophilic substitution step where a reagent R⁴NH₂ displaces a leaving group in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). google.com

Table 3: Examples of SNAr Reactions on 2,7-Naphthyridine Derivatives

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Cyclic amines | Heat | 1,3-Diamino-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |

| 7-Benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Amines | Harsh conditions | 1,3-Diamino derivative (with pyrazolyl substitution) | researchgate.net |

| Dihydro-2,7-naphthyridine-dione precursor | R⁴NH₂ | LiHMDS, THF | 8-((R⁴)amino)-dihydro-2,7-naphthyridine-dione | google.com |

Reduction and Oxidation Processes

Reduction and oxidation reactions are fundamental transformations for modifying the saturation level and functional groups of the 2,7-naphthyridine core.

Reduction of the 2,7-naphthyridine ring can lead to dihydro or tetrahydro derivatives. A three-component reaction can form dihydro-2,7-naphthyridine-1-ones, which are unstable intermediates that can be further reduced to tetrahydro-naphthyridones. acs.orgresearchgate.net Common reducing agents for the naphthyridine core include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which can yield dihydro derivatives. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is also employed to produce saturated derivatives. ambeed.com

Oxidation reactions are used to introduce carbonyl groups or to aromatize partially reduced rings. For instance, the methyl group at the C-7 position of 2-acetylamino-7-methyl-1,8-naphthyridine (an isomer of the target compound) has been oxidized to an aldehyde using selenium dioxide (SeO₂). mdpi.com Similarly, the methyl group of 4-chloro-5-methylbenzo[c] nih.govthieme-connect.denaphthyridine was oxidized to an aldehyde. nih.gov Dihydro intermediates formed in some syntheses can be oxidized to fully aromatic naphthyridones. acs.org

Table 4: Reduction and Oxidation of Naphthyridine Derivatives

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Reduction | Dihydro-2,7-naphthyridine-1-one | Not specified | Tetrahydro-naphthyridone | acs.org |

| Reduction | 4-Bromo-2-methyl-1,7-naphthyridine | NaBH₄ or LiAlH₄ | Dihydro derivative | |

| Oxidation | 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂ | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | mdpi.com |

| Oxidation | Dihydro-2,7-naphthyridine-1-one | Not specified | Naphthyridone | acs.org |

Methyl Group Reactivity and Derivatization

The methyl group on the 2,7-naphthyridine ring, such as in 3-Methyl-2,7-naphthyridine, is a handle for further functionalization. While direct derivatization of the 3-methyl group is not extensively reported, reactions of methyl groups on analogous naphthyridine and related heterocyclic systems provide insight into its potential reactivity.

One of the most common reactions is oxidation to an aldehyde or carboxylic acid. As mentioned previously, the methyl group on a benzo[c] nih.govthieme-connect.denaphthyridine has been oxidized to an aldehyde, which can then undergo further modifications. nih.gov Similarly, the methyl group on the isomeric 1,8-naphthyridine ring system can be oxidized. mdpi.com

The acidity of the methyl group's protons can be exploited for condensation reactions . For example, in the synthesis of the alkaloid ascididemin, the final ring annulation was achieved through a one-pot reaction involving the condensation of an acidic methyl group on a tetracyclic quinone with N,N-dimethylformamide diethyl acetal. nih.gov This type of reactivity could potentially be applied to the 3-methyl group of 2,7-naphthyridine under appropriate conditions.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 2,7 Naphthyridine Derivatives

Rearrangement Reactions

Rearrangement reactions are a prominent feature in the chemistry of 2,7-naphthyridine (B1199556) derivatives, offering pathways to novel and structurally diverse compounds. The Smiles rearrangement, in particular, has been identified as a key transformation. mdpi.comnih.gov

A notable rearrangement occurs in the 1,3-diamino-2,7-naphthyridine series. mdpi.com Studies show that the nucleophilic substitution of the chlorine atom in compounds like 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can trigger an unexpected rearrangement. mdpi.com This process leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. mdpi.com For this specific rearrangement to take place, two conditions must be met: there must be a cyclic aliphatic amine at the C-1 position of the naphthyridine ring, and the amine at the C-3 position must be a primary amine with a boiling point exceeding 145 °C. mdpi.com This transformation provides a regioselective method for synthesizing 1-oxo-2,7-naphthyridine compounds. mdpi.com

Another documented pathway involves the cyclization of alkoxyacetamides, which can proceed through two different routes: the expected formation of furo[2,3-c]-2,7-naphthyridines and an unexpected formation of 1,3-diamino-2,7-naphthyridines via a Smiles-type rearrangement. mdpi.comnih.gov

The kinetics of these rearrangement reactions are significantly influenced by the nature of the substituents on the 2,7-naphthyridine ring. mdpi.comnih.gov Research has demonstrated that both the substituent at the 7th position and the type of cyclic amine at the 1st position affect the reaction. mdpi.comresearchgate.net This influence is primarily steric in nature. mdpi.comnih.govresearchgate.net

The steric bulk of the substituent at position 7 has a direct impact on the reaction rate. For instance, derivatives with a methyl group at the 7-position undergo rearrangement more rapidly than those with bulkier isopropyl or benzyl (B1604629) groups. The larger groups are believed to hinder access to the cyano group, thereby slowing down the reaction.

| Substituent at C-7 | Relative Rearrangement Rate | Primary Influencing Factor |

| Methyl | Fastest | Minimal Steric Hindrance |

| Isopropyl | Slower | Increased Steric Bulk |

| Benzyl | Slower | Increased Steric Bulk |

The introduction of methyl groups onto the naphthyridine ring has also been shown to effectively reduce the loss of binding entropy in interactions with DNA, which is a key factor in increasing binding affinity. oup.com

In contrast to the 1,3-diamino derivatives, rearrangements in the 1-amino-3-oxo-2,7-naphthyridine series occur much more rapidly. mdpi.comnih.gov For these substrates, the influence of alkyl and cyclic amine groups on the reaction rate is not observed, suggesting a different kinetic profile. mdpi.comresearchgate.net The synthesis of these 1-amino-3-oxo-2,7-naphthyridines can be achieved via a Smiles rearrangement. mdpi.com This process starts with the alkylation of 1-amino-3-chloro-2,7-naphthyridines to form 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines, which then undergo rearrangement under the action of sodium hydroxide (B78521) to yield the final 1-amino-3-oxo products in high yields. mdpi.com The increased positive charge on the cyano group in these substrates, as indicated by ESP charge calculations, may explain their higher reactivity and reaction velocity. mdpi.comnih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of certain carbon atoms in the 2,7-naphthyridine ring system makes them susceptible to nucleophilic attack. Nucleophilic addition has been observed at the carbonyl group of rearranged products. mdpi.comnih.govresearchgate.net For instance, the reaction of 1-amino-3-oxo-2,7-naphthyridines with amines can lead to the nucleophilic addition of the amine to the carbonyl group. mdpi.comnih.gov

In related naphtho[1,2,3-ij] mdpi.comresearchgate.netnaphthyridine systems like sampangine, the carbonyl group at position 7 readily undergoes nucleophilic addition with various reagents. clockss.org

| Reagent | Product Type |

| Hydroxylamine | Oxime clockss.org |

| Semicarbazide | Semicarbazone clockss.org |

| Methylmagnesium Iodide | Tertiary Alcohol clockss.org |

Furthermore, organolithium compounds have been shown to add to the C-5 position of 4-substituted benzo[c] mdpi.comresearchgate.netnaphthyridines, forming 5-substituted-5,6-dihydro derivatives. beilstein-journals.org

Electrophilic Substitution Reactions

While the pyridine-like nitrogen atoms generally deactivate the ring towards electrophilic attack, electrophilic substitution reactions can be achieved under specific conditions, particularly in activated or metalated derivatives. The reactivity of sampangine, a related compound, in electrophilic substitution has been studied, with bromination yielding a mixture of 4-bromo and 3-bromo derivatives. clockss.org

A more versatile method involves the direct ring metalation of a halo-substituted derivative. For example, 4-bromobenzo[c] mdpi.comresearchgate.netnaphthyridine can be regioselectively metalated at the C-5 position using TMPMgCl∙LiCl. beilstein-journals.org This metalated intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C-5 position. beilstein-journals.org

| Electrophile | Product | Yield |

| Aldehydes (R-CHO) | Secondary Alcohols | 50-66% beilstein-journals.org |

| Iodine (I₂) | 5-Iodo derivative | 71% beilstein-journals.org |

| Aryl Iodides (Negishi Coupling) | 5-Aryl derivatives | Moderate beilstein-journals.org |

Schiff Base Formation and Condensation Reactions

The formation of Schiff bases is a characteristic reaction of 2,7-naphthyridine derivatives that contain a primary amino group and a carbonyl functionality. Following the rearrangement of certain derivatives to yield 1-amino-3-oxo-2,7-naphthyridines, a subsequent nucleophilic addition of an amine to the newly formed carbonyl group can occur, resulting in a Schiff base. mdpi.comnih.gov The general mechanism involves the condensation of the carbonyl group of an aldehyde or ketone with the amino group, accompanied by the loss of a water molecule. nih.gov

However, not all condensation reactions with amines lead to Schiff bases. In the case of sampangine, heating with hydrazine (B178648) or aniline (B41778) did not produce the expected condensation products. clockss.org Instead, a nucleophilic substitution reaction was observed at the C-4 position. clockss.org This highlights that the reaction outcome is highly dependent on the specific substrate and reaction conditions.

Intramolecular Reactions and Cyclization Pathways

Intramolecular cyclization is a key strategy for constructing complex, multi-ring systems built upon the 2,7-naphthyridine core. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused heterocyclic structures with diverse potential applications. While specific examples starting directly from 3-methyl-2,7-naphthyridine are not extensively documented, related transformations of substituted 2,7-naphthyridine derivatives offer valuable mechanistic insights.

One prominent area of investigation involves the synthesis of pyrazolo[3,4-c]-2,7-naphthyridines. In these syntheses, a common precursor is a 3-chloro-2,7-naphthyridine derivative, which undergoes nucleophilic substitution with hydrazine, followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring. researchgate.netmdpi.com For instance, the reaction of 1,3-dichloro-2,7-naphthyridines with substituted piperazines yields 3-chloro-2,7-naphthyridines. researchgate.net Subsequent treatment with hydrazine hydrate (B1144303) in butanol leads to the nucleophilic substitution of the chlorine atom at the C-3 position, which is then followed by intramolecular cyclization to form 7-R-5-(4-R¹-piperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amines in high yields (76–88%). mdpi.com

Further elaboration of these fused systems is also possible. The resulting pyrazolo[3,4-c]-2,7-naphthyridines can be treated with reagents like acetylacetone (B45752) in a condensation/cyclization process to construct an additional pyrimidine (B1678525) ring, affording tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net

Another approach to fused 2,7-naphthyridine systems involves the Smiles rearrangement. This has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which serve as precursors for furo[2,3-c]-2,7-naphthyridines. mdpi.com The process involves the alkylation of 3-oxo-2,7-naphthyridines with ethyl chloroacetate, followed by cyclization in the presence of a base like sodium ethoxide to yield the fused furo[2,3-c]-2,7-naphthyridine system. mdpi.com

The synthesis of thieno[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives has been achieved through a one-pot reaction involving 3-amino-4-(thien-2-yl)pyridin-2(1H)-one and aromatic aldehydes. thieme-connect.com This reaction proceeds via the intermediate formation of an azomethine, which then undergoes intramolecular cyclization under Pictet-Spengler conditions. thieme-connect.com

The following table summarizes representative intramolecular cyclization reactions leading to fused 2,7-naphthyridine systems, illustrating the types of transformations the 2,7-naphthyridine core can undergo, even though the starting materials are not explicitly this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | 1. Hydrazine hydrate, BuOH, reflux | 7-R-5-(4-R¹-piperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amines | 76-88 | mdpi.com |

| Pyrazolo[3,4-c]-2,7-naphthyridines | Acetylacetone, reflux | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Moderate | researchgate.net |

| 1-Amino-3-oxo-2,7-naphthyridines | 1. Ethyl chloroacetate, base; 2. Sodium ethoxide | Furo[2,3-c]-2,7-naphthyridines | Not Specified | mdpi.com |

| 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one | Aromatic aldehydes, 80% H₃PO₄, 130 °C | Thieno[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridin-6(7H)-ones | Not Specified | thieme-connect.com |

Advanced Spectroscopic Elucidation and Characterization of 3 Methyl 2,7 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3-Methyl-2,7-naphthyridine derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) techniques are employed to unambiguously assign all proton and carbon signals.

2D NMR experiments are indispensable for establishing the connectivity between atoms within the molecule. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are routinely used.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum displays the standard one-dimensional ¹H NMR spectrum on both axes, with cross-peaks appearing off the diagonal. These cross-peaks indicate a coupling interaction between the two protons at the corresponding chemical shifts. For a this compound derivative, COSY is essential for tracing the proton networks within the pyridine (B92270) rings and on any substituents, confirming their relative positions. For instance, the proton at position 4 would show a correlation to the proton at position 5, if present. lew.rolibretexts.org

HETCOR (Heteronuclear Correlation): This technique establishes correlations between directly bonded protons and carbon atoms. The spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. A cross-peak indicates that the proton at a given chemical shift is directly attached to the carbon at its corresponding chemical shift. HETCOR, or more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), is vital for assigning the carbon signals of the this compound core by correlating them with their attached, and often more easily assigned, protons. lew.romdpi.com For the methyl group at position 3, a clear cross-peak would be observed between the methyl protons and the C3 carbon signal.

Table 1: Application of 2D NMR Techniques for a Hypothetical this compound Derivative

| Technique | Correlated Nuclei | Information Provided | Example Application |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies protons coupled to each other, typically through 2-3 bonds. | Shows correlation between H-4 and H-5, confirming their adjacency. |

| HETCOR/HSQC | ¹H - ¹³C (¹J) | Identifies which proton is directly attached to which carbon atom. | Correlates the methyl protons (~2.5 ppm) to the C-3 carbon. |

| HMBC | ¹H - ¹³C (²⁻³J) | Shows longer-range correlations between protons and carbons (2-3 bonds away). | Confirms the position of the methyl group by showing a correlation from the methyl protons to the C-4 and C-1a quaternary carbons. |

Computational methods are increasingly used to predict and simulate NMR spectra. These simulations serve as a valuable tool for verifying experimental assignments and for understanding the effects of different substituents on the chemical shifts of the this compound scaffold.

A common approach involves using substituent increments to calculate the expected chemical shifts for new derivatives based on a known experimental spectrum of the parent 2,7-naphthyridine (B1199556) ring system. mdpi.com More advanced methods employ Density Functional Theory (DFT) calculations. nih.gov By optimizing the molecular geometry and using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. Comparing these simulated spectra with experimental data helps to confirm complex structural assignments. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns.

Under Electron Ionization (EI), the molecular ion (M⁺) is typically observed, confirming the molecular weight. The fragmentation of 2,7-naphthyridine derivatives often begins with the cleavage of substituents. mdpi.com The heterocyclic ring itself then undergoes characteristic fragmentation, commonly involving the sequential loss of neutral molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com This leads to fragment ions with m/z values of M-27 and M-26, respectively. The presence of the heterocyclic nitrogen atoms can also influence fragmentation pathways, sometimes leading to rearrangements through cyclic transition states. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is a definitive method for confirming the molecular formula.

Table 2: Common Fragmentation Patterns in Mass Spectrometry for 2,7-Naphthyridine Derivatives

| Fragment Ion | Neutral Loss | Description |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M-R]⁺ | R• | Initial loss of a substituent radical. |

| [M-HCN]⁺ | HCN | Loss of hydrogen cyanide from the naphthyridine ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound derivatives, IR spectroscopy can confirm the presence of the aromatic rings and any functional groups introduced through synthesis.

Key vibrational bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=N and C=C stretching: The characteristic stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the naphthyridine ring system are found in the 1650-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Substituent Groups: Other functional groups will have their own characteristic absorption bands, such as a strong C=O stretch around 1700 cm⁻¹ for a ketone or a broad O-H stretch for an alcohol or carboxylic acid. mdpi.com

Table 3: Selected IR Absorption Frequencies for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Methyl Group (CH₃) |

| 1620-1450 | C=C / C=N Stretch | Naphthyridine Ring |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy provides information about the conjugated π-electron system of this compound derivatives. Aromatic systems like naphthyridine exhibit characteristic absorption bands corresponding to π→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the nature of substituents on the ring system.

The introduction of auxochromes (e.g., -NH₂, -OH) or extending the conjugation can cause a bathochromic (red) shift to longer wavelengths. Conversely, groups that disrupt conjugation can cause a hypsochromic (blue) shift. The UV-Vis spectrum is a useful tool for confirming the integrity of the aromatic core and for studying electronic interactions within the molecule. Some naphthyridine derivatives have been specifically designed as fluorescent probes, exhibiting significant absorption and emission in the visible or even near-infrared regions. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Luminescence and Phosphorescence Studies

The luminescence and phosphorescence characteristics of naphthyridine derivatives are of great interest due to their potential applications in various fields, including as fluorescent probes and in organic light-emitting diodes (OLEDs). These photophysical properties are highly sensitive to the molecular structure, including the nature and position of substituents on the naphthyridine core.

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. In the context of 2,7-naphthyridine derivatives, the introduction of substituents can significantly modulate the fluorescence behavior. For instance, studies on substituted imidazonaphthyridine derivatives have shown that the fluorescence quantum yield, as well as the radiative and non-radiative rate constants, are highly dependent on the nature of the substituent. nih.gov The absorption and fluorescence characteristics of these compounds are also influenced by the polarity of the solvent, indicating a change in the dipole moment upon excitation. nih.gov

Phosphorescence is a specific type of photoluminescence where the energy is absorbed and then re-emitted more slowly. While fluorescence lifetimes are typically in the nanosecond range, phosphorescence can last from microseconds to minutes. This phenomenon arises from transitions between states of different spin multiplicity, typically from a triplet excited state to a singlet ground state. Detailed phosphorescence studies on this compound itself are not readily found in the literature. However, the principles of phosphorescence spectroscopy would allow for the investigation of its triplet state energy levels and lifetimes, which are crucial for applications in areas like photodynamic therapy and OLEDs.

To illustrate the effect of substitution on the photophysical properties of a related naphthyridine scaffold, the following table summarizes the absorption and emission data for a series of 2,7-dialkylamino-4-methyl- mdpi.comuni-regensburg.de-naphthyridines in methanol.

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) |

| 3a | 2,7-di(methylamino) | 345 | 435 |

| 3b | 2,7-di(ethylamino) | 350 | 440 |

| 3c | 2,7-di(propylamino) | 352 | 442 |

| 3d | 2,7-di(butylamino) | 353 | 443 |

| 3e | 2,7-di(pentylamino) | 354 | 444 |

Data compiled from studies on 2,7-dialkylamino-4-methyl- mdpi.comuni-regensburg.de-naphthyridines.

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for studying radical species, transition metal complexes, and triplet states. The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei.

For a molecule like this compound, ESR or EPR spectroscopy would be particularly useful for studying its radical ions (cation or anion radicals) or its triplet excited state. The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin (like ¹H and ¹⁴N) leads to hyperfine splitting in the ESR spectrum. The analysis of this hyperfine structure can provide detailed information about the distribution of the unpaired electron's spin density over the molecule, offering insights into the electronic structure of the paramagnetic species.

While specific ESR/EPR studies on this compound are not documented in the reviewed literature, the technique has been applied to study radicals of other nitrogen-containing heterocyclic compounds. Such studies can reveal information about the geometry of the radical, the nature of the singly occupied molecular orbital (SOMO), and the dynamics of radical reactions.

Crystallographic Studies (e.g., X-ray Crystallography)

A crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of several other naphthyridine derivatives have been determined, providing a foundation for understanding the structural aspects of this class of compounds. For example, the crystal structure of 3-Methyl-2-phenyl-1,8-naphthyridine has been reported. amanote.com

The crystallographic data for a related compound, 2,7-Bis(trichloromethyl)-1,8-naphthyridine, reveals important structural features of the naphthyridine core. The 1,8-naphthyridine (B1210474) ring in this molecule is nearly planar. nih.gov The crystal structure is stabilized by various intermolecular interactions, including short Cl···Cl and Cl···N contacts, as well as π···π stacking interactions between the aromatic rings. nih.gov

The table below presents selected crystallographic data for 2,7-Bis(trichloromethyl)-1,8-naphthyridine, which illustrates the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₀H₄Cl₆N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.3731 (6) |

| b (Å) | 8.4720 (4) |

| c (Å) | 11.4589 (5) |

| β (°) | 108.841 (2) |

| Volume (ų) | 1320.94 (10) |

| Z | 4 |

Data for 2,7-Bis(trichloromethyl)-1,8-naphthyridine. nih.gov

Such crystallographic data for this compound, were it available, would provide definitive proof of its molecular structure and offer insights into its solid-state packing and intermolecular forces, which in turn influence its physical properties such as melting point and solubility.

Theoretical and Computational Investigations of 3 Methyl 2,7 Naphthyridine

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules. For naphthyridine derivatives, DFT methods are employed to optimize molecular geometry, calculate electronic properties, and predict spectroscopic behavior.

Detailed research findings from DFT studies on related naphthyridine scaffolds reveal crucial information about their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally suggests higher reactivity. For instance, in silico studies on 1,7-naphthyridine-3-carbonitriles have determined their HOMO and LUMO energies to predict their electron-donating or -accepting capabilities. One such study found that a lower energy gap correlated with a greater ability to donate electrons to a receptor binding site alliedacademies.org.

Table 1: Frontier Molecular Orbital Energies for Selected Naphthyridine Derivatives

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| DB07075 | -0.21093 | -0.12752 | 0.08341 |

| DB01940 | -0.25296 | -0.15809 | 0.09487 |

| DB07025 | -0.17882 | -0.11423 | 0.06459 |

| DB02224 | -0.27091 | -0.17244 | 0.09847 |

| DB01094 | -0.24584 | -0.15049 | 0.09535 |

Data sourced from a computational study on potential kinase inhibitors, including 1,7-naphthyridine (B1217170) derivatives alliedacademies.org.

Electrostatic Potential (ESP) Charge Analysis

Molecular Electrostatic Potential (MEP or ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density on the molecular surface.

In an MEP map, regions with a negative electrostatic potential, typically colored red or yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. These areas are often found near electronegative atoms like nitrogen or oxygen. Conversely, regions with a positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack, commonly located around hydrogen atoms bonded to electronegative atoms researchgate.net.

For a molecule like 3-Methyl-2,7-naphthyridine, the nitrogen atoms of the naphthyridine core would be expected to be regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The methyl group, being electron-donating, would slightly modify the electron distribution on the ring system. This type of analysis is crucial for understanding non-covalent interactions, particularly in the context of drug design, as it helps predict how the molecule might orient itself within a biological receptor's binding pocket researchgate.net.

Molecular Docking Studies (for target interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity.

Naphthyridine derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various biological targets. These studies calculate a docking score, which estimates the binding affinity between the ligand and the receptor; a more negative score typically indicates a stronger binding interaction nih.gov.

For example, various naphthyridine compounds have been docked against targets such as:

Staphylococcus aureus CrtM: A key enzyme in the staphyloxanthin pigment pathway, making it a target for novel antibacterial agents. Docking studies revealed that certain naphthyridine derivatives could bind with high affinity to the active site nih.gov.

Topoisomerase II: An enzyme crucial for DNA replication, making it a target for anticancer drugs. Docking simulations of 1,8-naphthyridine (B1210474) derivatives have shown strong binding energies and identified key hydrogen bond interactions within the enzyme's active site researchgate.net.

Cancer Osaka Thyroid (COT) Kinase: A protein involved in cell signaling pathways related to cancer. Substituted 1,7-naphthyridines were identified as potential inhibitors through docking studies alliedacademies.org.

These studies demonstrate that the naphthyridine scaffold can be effectively accommodated in the active sites of diverse enzymes, forming key interactions, such as hydrogen bonds and pi-pi stacking, which are essential for inhibitory activity.

Table 2: Examples of Molecular Docking Studies on Naphthyridine Derivatives

| Derivative Class | Target Enzyme | Best Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 1,5-Naphthyridines | Staphylococcus aureus CrtM | -10.6 | High binding affinity |

| 1,8-Naphthyridines | Topoisomerase II | -95.16 (Binding Energy ΔG) | 8 hydrogen bonds with protein and DNA |

| 1,7-Naphthyridines | Cancer Osaka Thyroid (COT) Kinase | -14.860 | H-bonding and Pi-Pi stacking |

Data compiled from various in silico studies on naphthyridine derivatives alliedacademies.orgnih.govresearchgate.net.

Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally.

In the context of naphthyridine chemistry, computational methods have been used to understand complex synthetic pathways. For instance, the synthesis of functionalized 2,7-naphthyridines can involve intricate molecular rearrangements. A notable example is the Smiles rearrangement, which has been applied to the 2,7-naphthyridine (B1199556) series to synthesize novel derivatives like 1-amino-3-oxo-2,7-naphthyridines researchgate.netnih.gov. Computational studies can model the proposed mechanism, including the formation of a spiro-intermediate (a Meisenheimer complex), to confirm the feasibility of the reaction pathway and explain the influence of different substituents on the reaction outcome nih.gov.

Similarly, computational investigations into the synthesis of 1,5-naphthyridines have suggested a stepwise [4+2]-cycloaddition mechanism, providing a detailed picture of the bond-forming events that lead to the final heterocyclic product mdpi.com. By calculating the energetics of different potential pathways, researchers can determine the most likely mechanism and optimize reaction conditions for improved yields and selectivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,7-Naphthyridine-3-carbonitrile |

| 1,8-Naphthyridine |

| 1,5-Naphthyridine |

| 1-Amino-3-oxo-2,7-naphthyridine |

Applications and Research Trajectories of 3 Methyl 2,7 Naphthyridine Derivatives

Medicinal Chemistry Research Applications

The unique structural features of the 2,7-naphthyridine (B1199556) core make it a valuable scaffold for the development of novel therapeutic agents. mdpi.com Researchers have explored its potential in various areas of medicinal chemistry, leading to the discovery of compounds with a broad spectrum of biological activities. researchgate.net

Derivatives of the 2,7-naphthyridine scaffold have been shown to act as ligands for various biological targets. For instance, certain benzo[c] nih.govnih.govnaphthyridine derivatives have demonstrated a moderate affinity for serotonin (B10506) receptors, suggesting their potential in the development of agents targeting the central nervous system. nih.gov The ability of the naphthyridine moiety to participate in hydrogen bonding and other molecular interactions makes it a versatile building block for designing ligands with high specificity and affinity for their intended biological targets. mdpi.com

While specific studies on 3-Methyl-2,7-naphthyridine derivatives as inhibitors of FGF Receptor-1 Tyrosine Kinase are not extensively documented, related naphthyridine isomers have shown significant activity in this area. For example, a series of 3-aryl-1,6-naphthyridine-2,7-diamines were evaluated as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. nih.gov In particular, 3-(3,5-dimethoxyphenyl) derivatives demonstrated high selectivity for this kinase. nih.gov

In the context of DNA gyrase inhibition, the majority of research has focused on 1,8-naphthyridine (B1210474) derivatives, which form the core of several antibacterial drugs that function by targeting this enzyme. nih.gov These compounds selectively and reversibly block bacterial DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Some 7-methyl-1,8-naphthyridinone derivatives have shown a moderate to high inhibitory effect against DNA gyrase, with IC50 values in the range of 1.7–13.2 µg/mL. nih.gov

More directly relevant to the 2,7-naphthyridine scaffold, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, including a 3-methyl substituted compound, were identified as novel inhibitors of c-Kit and VEGFR-2 kinases. nih.gov

Table 1: Kinase Inhibition by a this compound Derivative

The 2,7-naphthyridine scaffold has been a foundation for the synthesis of novel compounds with significant neurotropic activity. mdpi.comnih.gov A study of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines revealed that several derivatives exhibit high anticonvulsant and psychotropic activities. nih.govnih.gov These compounds were assessed for their anticonvulsant, sedative, anti-anxiety, and antidepressive potential. nih.govnih.gov

Notably, some of these derivatives displayed high anticonvulsant activity, particularly in the pentylenetetrazole-induced convulsion test, with efficacy surpassing that of the established antiepileptic drug ethosuximide. nih.gov The most active compounds were found to contain methyl and diphenylmethyl groups in the piperazine (B1678402) ring. mdpi.com In addition to their anticonvulsant effects, these compounds also demonstrated psychotropic properties, including anxiolytic, antidepressant, or sedative effects, and possessed high therapeutic indices. nih.govnih.gov Furthermore, a benzo[c] nih.govnih.govnaphthyridine derivative, Veranamine, has been shown to exhibit both antianxiety and antidepressant activity. nih.gov

Table 2: Neurotropic Activity of Pyrazolo[3,4-c]-2,7-naphthyridine Derivatives

The anticancer potential of naphthyridine derivatives is a significant area of research. nih.gov Some naphthyridines have been found to exert their anticancer effects by inhibiting topoisomerase II. nih.govkjpp.net A study on various naphthyridine derivatives revealed their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values ranging from 0.1 µM to 172.8 µM. nih.govkjpp.net In this study, it was noted that methyl-substituted compounds at the C-7 position were generally more active than those substituted at other positions. nih.govkjpp.net Another study on new derivatives of 2,7-naphthyridine-3-carboxylic acid also reported their in vitro anticancer activities. researchgate.net

While specific research on the antileishmanial activity of this compound is not prominent, derivatives of other naphthyridine isomers have been investigated for this purpose.

Naphthyridine derivatives are well-known for their antimicrobial properties. nih.gov The antibacterial agent nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was one of the first naphthyridine derivatives to be introduced into clinical practice. nih.gov The antimicrobial activity of naphthyridines often stems from their ability to inhibit bacterial DNA gyrase. nih.gov

In terms of antifungal activity, certain 3-(2-methyl-1,8-naphthyridin-3-yl) ureas have been identified as potential antifungal agents, showing activity against fungal strains such as Alternaria alternata, F. oxysporum, and Curvularia lunata. nih.gov Additionally, some naturally occurring 2,7-naphthyridine derivatives, like 3-methoxysampangine, have demonstrated significant in vitro antifungal activity against C. albicans, C. neoformans, and A. fumigatus. nih.gov

The modulation of protein kinases is a key mechanism through which many therapeutic agents exert their effects. nih.gov As mentioned earlier, a novel 2,7-naphthyridone scaffold, which includes a 3-methyl substituted derivative, has been identified as a lead structure for the inhibition of MET kinase, as well as c-Kit and VEGFR-2 kinases. nih.gov This highlights the potential of the this compound core in the design of selective and potent protein kinase inhibitors for the treatment of various diseases, including cancer. nih.gov

Adenosine (B11128) Receptor Agonistic Activity

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are crucial G protein-coupled receptors involved in numerous physiological processes. Their modulation by small molecules offers therapeutic potential for a range of conditions. While direct studies on the adenosine receptor agonistic activity of this compound are not extensively documented, the general class of nitrogen-containing heterocyclic compounds, including naphthyridines, has been explored for their interaction with ARs.

The structural features of the 2,7-naphthyridine core, a bicyclic system with two nitrogen atoms, provide a scaffold that can be functionalized to interact with the binding sites of adenosine receptors. The introduction of a methyl group at the 3-position, as in this compound, can influence the molecule's electronic properties and steric profile. These modifications can be critical for achieving selective agonism at a specific adenosine receptor subtype.

Further research is necessary to synthesize and screen a library of this compound derivatives to determine their affinity and efficacy as adenosine receptor agonists. Such studies would involve competitive binding assays and functional assays to measure downstream signaling pathways, like cyclic adenosine monophosphate (cAMP) levels.

DNA Stabilizing Activity

The ability of small molecules to interact with and stabilize DNA structures is a key area of research, particularly in the development of anticancer and antiviral agents. Naphthyridine derivatives have been investigated for their potential to bind to DNA through various modes, including intercalation between base pairs and binding to the minor groove.

The planar aromatic structure of the 2,7-naphthyridine core is a key feature that could facilitate intercalation into the DNA double helix. The addition of a methyl group at the 3-position may modulate the strength and specificity of this interaction. Furthermore, derivatives of this compound could be designed to carry side chains that enhance DNA binding affinity and sequence selectivity.

Table 1: Potential DNA Binding Modes of Naphthyridine Derivatives

| Binding Mode | Description | Potential Role of 3-Methyl Group |

| Intercalation | Insertion of the planar aromatic core between DNA base pairs. | May influence the depth and orientation of insertion. |

| Minor Groove Binding | Interaction with the minor groove of the DNA helix. | Could affect the specificity and affinity of binding. |

| Major Groove Binding | Interaction with the major groove of the DNA helix. | Less common for small molecules, but possible with appropriate functionalization. |

Catalytic Applications

The unique electronic properties of the 2,7-naphthyridine scaffold make it an attractive platform for the development of ligands in catalysis. The presence of two nitrogen atoms allows for coordination with metal centers, and the aromatic system can be tuned to modulate the catalytic activity.

N-Heterocyclic Carbene (NHC) Ligand Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. While the direct synthesis of an NHC from this compound has not been reported, the 2,7-naphthyridine framework offers a versatile backbone for the design of novel NHC ligands. The nitrogen atoms in the naphthyridine ring can be quaternized and subsequently deprotonated to form the carbene. The methyl group at the 3-position could influence the steric and electronic properties of the resulting NHC ligand, potentially impacting the stability and catalytic activity of its metal complexes.

Transition Metal Catalysis (e.g., Rhodium, Iridium, Ruthenium, Copper, Nickel)

Derivatives of 2,7-naphthyridine have been utilized as ligands for a variety of transition metals, including rhodium, iridium, ruthenium, copper, and nickel. These metal complexes have shown promise in various catalytic transformations. The bidentate coordination of the 2,7-naphthyridine core to a metal center can create a stable and well-defined catalytic environment. The 3-methyl substituent could play a role in fine-tuning the electronic and steric environment around the metal, thereby influencing the catalyst's reactivity and selectivity.

Organometallic Catalysis in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis. The functionalization of the 2,7-naphthyridine core itself through cross-coupling reactions has been demonstrated. For instance, cobalt-catalyzed cross-coupling reactions of halogenated 2,7-naphthyridines with organometallic reagents have been used to introduce alkyl and aryl groups. Notably, the synthesis of 1-methyl-2,7-naphthyridine has been achieved through such methods. This indicates the potential for using this compound as a building block for more complex molecules through further functionalization at other positions on the naphthyridine ring.

Materials Science Applications

The photophysical and electronic properties of the 2,7-naphthyridine scaffold have led to its exploration in the field of materials science, particularly in the development of organic electronic materials.

The extended π-conjugated system of the 2,7-naphthyridine ring system makes it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of a methyl group at the 3-position can subtly alter the electronic energy levels (HOMO and LUMO) of the molecule, which in turn can affect its emission color and charge transport properties. By incorporating this compound derivatives into the emissive layer or charge-transporting layers of an OLED, it may be possible to achieve efficient and stable devices with specific emission characteristics. nih.gov

Furthermore, the ability to functionalize the this compound core allows for the synthesis of a wide range of materials with tailored properties for applications in organic electronics.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or components of host and transport layers. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor material. |

| Organic Photovoltaics (OPVs) | As electron-acceptor or electron-donor materials. |

Fluorescent Probes and Fluorescent Complexes

Derivatives of the naphthyridine scaffold have been successfully developed as fluorescent probes for detecting a variety of analytes and for bioimaging. Their nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system provides the basis for strong fluorescence.

Researchers have designed and synthesized 2,7-naphthyridine-based fluorescent probes, such as AND-DNP and ND-DNP, for the detection of thiophenol in aqueous media. The probe AND-DNP, in particular, demonstrated superior properties including a low background signal, a large Stokes shift of 225 nm, and a high fluorescence enhancement (240-fold) upon reacting with thiophenol. This reaction occurs with remarkable speed, taking only 30 seconds. The probe has been successfully applied to detect thiophenol in real water samples and for imaging in living A549 cells and zebrafish.

In another application, cationic fluorescent dyes based on naphthyridinium salt derivatives have been synthesized for near-infrared (NIR) imaging of mitochondrial nucleic acids (DNA and RNA). These probes exhibit an "OFF-ON" fluorescence response, meaning their fluorescence intensifies significantly upon binding to DNA or RNA. For instance, one such probe saw its fluorescence intensity increase by 143-fold when interacting with DNA and 127-fold with RNA. These probes are characterized by excellent photostability, large Stokes shifts (up to 222 nm), and emission wavelengths reaching the NIR region (up to 762 nm), making them valuable for screening genetic mutations related to mitochondrial diseases.

Furthermore, 2,7-dialkylamino substituted 4-methyl- nih.gov-naphthyridines have been shown to be highly fluorescent compounds. mdpi.com Their structure allows for hydrogen bonding interactions with guanine, making them suitable as fluorescent markers for nucleic acids. mdpi.com Depending on the specific alkylamino substituents, these probes can selectively stain different parts of a cell; for example, one derivative was found to enter the nucleus of MDCK-cells and color the nucleoli with intensive blue fluorescence. mdpi.com

Table 1: Properties of Naphthyridine-Based Fluorescent Probes

| Probe Type | Target Analyte | Key Features | Stokes Shift (nm) | Fluorescence Enhancement |

|---|---|---|---|---|

| 2,7-Naphthyridine Derivative (AND-DNP) | Thiophenol | Fast response (30s), Red emission | 225 | 240-fold |

| Naphthyridinium Cationic Dyes | DNA / RNA | Near-infrared emission, Mitochondrial targeting | 153 - 222 | Up to 143-fold |

| 2,7-Dialkylamino-4-methyl- nih.gov-naphthyridine | Nucleic Acids (Guanine) | Selective staining of cell nuclei/cytoplasm | Not Specified | High Quantum Yield |

Electroluminescent Materials (e.g., OLEDs)

The electron-deficient nature of the naphthyridine ring system makes its derivatives excellent candidates for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). They are particularly noted for their high thermal stability and potential in developing efficient blue light emitters, which remain a significant challenge in OLED technology.

Naphthyridine derivatives have been incorporated into emitters exhibiting thermally activated delayed fluorescence (TADF). In one study, four emitters based on a naphthyridine acceptor moiety and various donor units were synthesized. A green TADF OLED using one of these emitters achieved a maximum external quantum efficiency (EQE) of 16.4%, a current efficiency of 58.6 cd/A, and a power efficiency of 57.1 lm/W. rsc.org The orientation of the emitter molecules within the host material was found to be crucial, with a more horizontal orientation benefiting the outcoupling efficiency of the device. rsc.org

In the pursuit of deep-blue OLEDs, other research has focused on 1,8-naphthyridine derivatives. Devices using these materials as emitters in a weakly polar host have achieved high EQEs of up to 17.6% for vacuum-processed OLEDs and 13.5% for solution-processed devices. Unsubstituted naphthyridine derivatives tended to produce deep-blue electroluminescence (λmax < 460 nm) with a narrow bandwidth.

Another series of n-type conjugated 1,8-naphthyridine oligomers demonstrated high fluorescence quantum yields (0.70–1.0) in the solid state and were used to create single-layer OLEDs. researchgate.net These devices produced emissions ranging from yellow to white-pink, with the yellow emitters showing a maximum brightness of 250 cd/m² and a current efficiency of 1.2 cd/A. researchgate.net These results highlight the versatility of the naphthyridine core in tuning the emissive properties of OLEDs. researchgate.net

Table 2: Performance of OLEDs Incorporating Naphthyridine Derivatives

| Naphthyridine Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Emission Color | Power Efficiency (lm/W) |

|---|---|---|---|---|

| Naphthyridine-Phenothiazine | TADF Emitter | 16.4% | Green | 57.1 |

| 2,7-di(9H-carbazole)-1,8-naphthyridine | Emitter | 15.3% | Blue | Not Specified |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine | Emitter | 20.9% | Blue | Not Specified |

| 1,8-Naphthyridine Oligomer | Emitter | Not Specified (1.2 cd/A) | Yellow | Not Specified |

Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) rely on a monolayer of dye molecules (sensitizers) adsorbed onto a semiconductor surface to absorb light and initiate the process of converting solar energy into electricity. nih.gov Effective sensitizers typically possess strong light absorption across the visible spectrum, appropriate energy levels (HOMO/LUMO) for efficient electron injection into the semiconductor's conduction band, and stable anchoring groups (like carboxylic or phosphonic acids) to bind to the semiconductor surface. nih.govmdpi.com

While various organic chromophores, such as those based on phenothiazine (B1677639) rsc.org and naphthoquinone researchgate.net, have been investigated as sensitizers in DSSCs, the application of this compound and its direct derivatives in this field is not extensively documented in current research literature. However, the inherent photophysical properties of the naphthyridine core—strong fluorescence, high quantum yields, and tunable electronic characteristics—suggest a potential for these compounds to be developed into effective DSSC sensitizers. Future research could involve functionalizing the 2,7-naphthyridine scaffold with suitable donor-π-acceptor (D-π-A) architectures and anchoring groups to optimize their performance for solar cell applications.

Supramolecular Chemistry

The defined geometry and hydrogen-bonding capabilities of the 2,7-naphthyridine core make it a powerful building block in supramolecular chemistry for the construction of functional, organized molecular systems.

Molecular Tweezers

Molecular tweezers are host molecules with two "arms" connected by a spacer, designed to bind a guest molecule in a specific cavity through non-covalent interactions like π-π stacking. The rigid naphthyridine unit is an ideal component for constructing such systems.

Researchers have synthesized a new class of molecular tweezers by incorporating 1,8-naphthyridine units into oxacalix nih.govarene and oxacyclophane macrocyclic frameworks. rsc.org These compounds are formed in a single step through the cyclocondensation of 2,7-dichloro-1,8-naphthyridine (B19096) with substituted resorcinols or diphenols. The resulting macrocycles adopt a stable 1,3-alternate conformation, creating a well-defined binding pocket, with the naphthyridine nitrogen atoms oriented toward the interior of the cavity. The distance between the tweezer arms can be tuned by the choice of the diphenolic coupling partner, ranging from 4.70 Å to 7.17 Å. These tweezers have been shown to bind aromatic guests in solution.

In a different approach, naphthyridine derivatives have been used to create tweezers for recognizing specific sequences or structures in DNA. nih.gov For example, a tweezer molecule featuring two 2-amino-1,8-naphthyridine units connected by a flexible linker can selectively bind to C-C mismatches in a DNA duplex. nih.gov Another design, using N-methoxycarbonyl-2-amino-1,8-naphthyridine, showed high selectivity for A-A mismatches. nih.gov

Highly Selective Molecular Receptors

The ability of the naphthyridine ring to form multiple, specific hydrogen bonds allows for the design of highly selective molecular receptors for biologically relevant molecules.

Macrocyclic hosts containing two 1,8-naphthyridine units linked by a crown ether-like chain have been synthesized to study the molecular recognition of urea (B33335) derivatives, including (+)-biotin methyl ester. researchgate.net The combination of hydrogen bonding sites on the naphthyridine and carboxamide moieties within the macrocycle leads to selective binding. Binding constants were determined using 1H NMR titrations, demonstrating the effectiveness of these receptors in recognizing specific guest molecules in low-polarity solvents. researchgate.net

Self-Assembly Host-Guest Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The combination of these principles allows for the creation of complex, functional supramolecular systems.

It has been demonstrated that 2,7-disubstituted-1,8-naphthyridine derivatives can self-assemble into infinite one-dimensional (1-D) tapes in the solid state. rsc.org This assembly is driven by multiple, weak C-H···X (where X is O or N) hydrogen-bonding interactions, similar to what has been observed for analogous 2,6-disubstituted pyridine (B92270) compounds. rsc.org The formation of these well-defined, tape-like structures showcases the potential of the naphthyridine scaffold to direct molecular organization. rsc.org While this work primarily focuses on the self-assembly process itself, these ordered, porous structures could potentially serve as host systems for the inclusion of suitable guest molecules, an area that warrants further investigation. The interplay between host-guest interactions and the self-assembly of molecular components can be used to manipulate the final morphology and properties of the resulting supramolecular structures.

Conclusion and Future Perspectives in 3 Methyl 2,7 Naphthyridine Research

Summary of Key Advances